9-Anthracenecarboxamide

Vue d'ensemble

Description

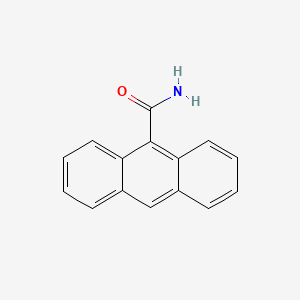

9-Anthracenecarboxamide (9-AC) is a synthetic compound that has been the subject of significant scientific research in recent years. 9-AC is a member of the anthracene family, which is a class of aromatic hydrocarbons. 9-AC is a white crystalline solid with a melting point of 141-143°C and a molecular weight of 211.25 g/mol. 9-AC has a wide range of applications in various scientific fields, including medicinal chemistry, materials science, and organic chemistry.

Applications De Recherche Scientifique

Structures auto-assemblées

Le 9-Anthracenecarboxamide a été utilisé dans l'étude des structures auto-assemblées sur des surfaces {svg_1}. Le processus d'auto-assemblage en surface de l'acide 9-anthracène carboxylique (AnCA) sur Ag(111) a été étudié à l'aide de la microscopie à effet tunnel (STM). Selon la densité superficielle moléculaire, quatre phases ordonnées AnCA formées spontanément et une phase recuite ont été observées {svg_2}. Cette diversité structurale découle d'une compétition complexe de différentes interactions des molécules AnCA sur la surface métallique, y compris les interactions intermoléculaires et molécule-substrat, ainsi que la demande stérique d'une densité superficielle moléculaire élevée {svg_3}.

Fabrication de nanostructures

Les nanostructures auto-assemblées du this compound sont généralement stabilisées par des forces non covalentes, telles que les liaisons hydrogène, la coordination métallique, l'interaction de van der Waals et l'interaction dipôle-dipôle {svg_4}. Ces nanostructures auto-assemblées peuvent contribuer à la fabrication et à l'optimisation des nanostructures à base moléculaire pour des applications {svg_5}.

Films minces organiques

Pour de nombreuses applications, des films minces organiques bien définis sont souhaitables afin d'obtenir de meilleures performances électriques et optiques {svg_6}. La croissance et le contrôle de la structure des films monomoléculaires sont essentiels pour déterminer à la fois les morphologies et les états électroniques des films finaux {svg_7}. En choisissant des blocs de construction et des paramètres de croissance appropriés, différentes structures d'adcouche peuvent être produites sur les surfaces {svg_8}.

Édition de gènes CRISPR/Cas9

En raison de son efficacité et de sa précision élevées, la technique CRISPR/Cas9 a été utilisée pour explorer les fonctions des gènes liés au cancer, établir des modèles animaux porteurs de tumeurs et sonder les cibles médicamenteuses {svg_9}. Cela améliore considérablement notre compréhension de la génomique du cancer {svg_10}.

Recherche oncologique

La technologie d'édition de gènes CRISPR/Cas9 a été utilisée dans la recherche oncologique {svg_11}. Elle a été utilisée pour révéler les mécanismes de tumorigenèse, de métastases et de résistance aux médicaments {svg_12}.

Thérapie cellulaire adoptive (ACT)

Le potentiel de l'ingénierie CRISPR/Cas9 à améliorer l'effet de la thérapie cellulaire adoptive (ACT) et à réduire les réactions indésirables a été démontré {svg_13}.

Mécanisme D'action

Mode of Action

It is known that anthracene derivatives can interact with various biological targets through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der waals forces .

Biochemical Pathways

Anthracene derivatives have been shown to interact with various biochemical pathways, depending on their specific chemical structure and the biological system in which they are studied .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .

Analyse Biochimique

Biochemical Properties

9-Anthracenecarboxamide plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in photodimerization reactions, where two molecules of this compound form a dimer upon exposure to light . This interaction is facilitated by the compound’s ability to absorb light and undergo electronic excitation, leading to the formation of reactive intermediates that can engage in further chemical reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been reported to alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymatic activities, resulting in changes in cellular functions. For example, this compound has been shown to inhibit certain enzymes involved in DNA repair processes, thereby affecting the cell’s ability to maintain genomic integrity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation upon prolonged exposure to light and heat . In in vitro studies, this compound has shown sustained effects on cellular functions over extended periods, indicating its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate cellular functions without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes without compromising cellular health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in cellular processes . These metabolic pathways are crucial for the compound’s bioavailability and overall impact on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . This distribution is essential for its localization and accumulation in target sites, where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization enables this compound to interact with specific biomolecules and participate in localized biochemical processes.

Propriétés

IUPAC Name |

anthracene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWJYCGQHFPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956286 | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34810-13-4 | |

| Record name | 9-Anthramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)